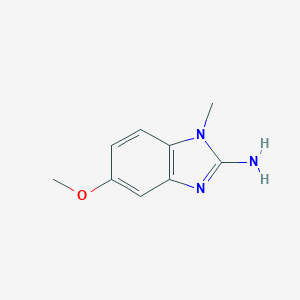

2-Amino-5-methoxy-1-methylbenzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1-methylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12-8-4-3-6(13-2)5-7(8)11-9(12)10/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSAWSKQHDFYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170965 | |

| Record name | 1H-Benzimidazol-2-amine, 5-methoxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805-02-3 | |

| Record name | 1H-Benzimidazol-2-amine, 5-methoxy-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001805023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazol-2-amine, 5-methoxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-methoxy-1-methylbenzimidazole

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Its structural similarity to natural purines allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Within this esteemed class of heterocycles, 2-aminobenzimidazoles represent a particularly versatile building block for the development of novel therapeutics. The introduction of an amino group at the 2-position provides a key vector for further chemical modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacological profiles.

This guide provides a detailed, step-by-step protocol for the synthesis of a specific, highly functionalized derivative: 2-Amino-5-methoxy-1-methylbenzimidazole . This compound, with its strategic placement of methoxy, amino, and N-methyl groups, serves as a valuable intermediate for drug discovery professionals. The synthetic strategy outlined herein is designed for robustness and clarity, focusing on established and reliable chemical transformations. We will delve into the causality behind experimental choices, providing insights that bridge theoretical knowledge with practical laboratory application.

Synthetic Strategy

The synthesis of this compound is most effectively approached through a linear, three-step sequence, commencing with a commercially available starting material. The overall strategy hinges on the initial construction of a specifically substituted N-methylated o-phenylenediamine precursor, followed by a classical cyclization reaction to form the target benzimidazole ring system.

This approach was chosen for its logical progression and reliance on well-documented reactions. The initial N-methylation of 4-methoxy-2-nitroaniline is a crucial step that sets the stage for the desired N1-methyl substitution in the final product. Subsequent reduction of the nitro group unmasks the second amine, providing the necessary 1,2-diamine functionality for the cyclization. Finally, the reaction with cyanogen bromide provides a direct and efficient means to construct the 2-aminobenzimidazole core.

Detailed Experimental Protocols

Step 1: Synthesis of N-Methyl-4-methoxy-2-nitroaniline

The initial step involves the selective methylation of the amino group of 4-methoxy-2-nitroaniline. The presence of the ortho-nitro group deactivates the amine, necessitating the use of a strong base to facilitate deprotonation prior to alkylation.

Protocol:

-

To a stirred solution of 4-methoxy-2-nitroaniline (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at 0 °C for 30 minutes, during which time the color may change, indicating the formation of the sodium salt of the aniline.

-

Add methyl iodide (CH₃I, 1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel to afford N-Methyl-4-methoxy-2-nitroaniline as a solid.

-

Causality: The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the weakly acidic N-H of the nitroaniline without competing in the subsequent alkylation step. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the ions formed.

Step 2: Synthesis of 4-Methoxy-N¹-methylbenzene-1,2-diamine

The reduction of the nitro group is a standard transformation to yield the o-phenylenediamine precursor. Catalytic hydrogenation is a clean and efficient method for this purpose.[3][4]

Protocol:

-

Dissolve the N-Methyl-4-methoxy-2-nitroaniline (1.0 eq) from Step 1 in ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5-10 mol%).

-

Pressurize the vessel with hydrogen gas (H₂) to approximately 50 psi.[3]

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 4-Methoxy-N¹-methylbenzene-1,2-diamine. This product is often an oil or low-melting solid and can be sensitive to air oxidation, appearing as a dark oil.[4] It is typically used in the next step without further purification.

-

Expertise & Experience: While other reducing agents like tin(II) chloride or iron in acidic media can be used, catalytic hydrogenation is often preferred due to the cleaner reaction profile and simpler workup, which involves only filtration to remove the heterogeneous catalyst.

Step 3: Synthesis of this compound

This final step involves the cyclization of the synthesized diamine with cyanogen bromide to form the target 2-aminobenzimidazole ring. This is a classic and reliable method for constructing this particular heterocyclic system.

Protocol:

-

Dissolve the crude 4-Methoxy-N¹-methylbenzene-1,2-diamine (1.0 eq) from Step 2 in an aqueous ethanol solution.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate flask, prepare a solution of cyanogen bromide (CNBr, 1.05 eq) in the same aqueous ethanol solvent. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Add the cyanogen bromide solution dropwise to the stirred diamine solution, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the precipitation of the hydrobromide salt of the product.

-

Upon completion, cool the mixture and neutralize it by the slow addition of an aqueous base, such as ammonium hydroxide or sodium bicarbonate solution, until the pH is approximately 8-9.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Data Summary

| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | 4-Methoxy-2-nitroaniline | Methyl Iodide | NaH | DMF | 0 to RT | 4-6 | 75-85 |

| 2 | N-Methyl-4-methoxy-2-nitroaniline | Hydrogen (H₂) | 10% Pd/C | Ethanol | RT | 12-24 | 90-99[3] |

| 3 | 4-Methoxy-N¹-methyl-1,2-diamine | Cyanogen Bromide | NH₄OH (aq) | Ethanol/H₂O | 0 to RT | 2-4 | 80-90 |

Reaction Mechanism

The cyclization of the o-phenylenediamine with cyanogen bromide proceeds through a well-established mechanism. The more nucleophilic N-methylamino group likely attacks the electrophilic carbon of cyanogen bromide first, followed by an intramolecular cyclization.

-

Nucleophilic Attack: The more nucleophilic secondary amine (N¹-methyl) of the diamine attacks the electrophilic carbon of cyanogen bromide.

-

Intermediate Formation: This initial attack forms an intermediate which then undergoes an intramolecular cyclization as the second amino group attacks the cyano carbon.

-

Aromatization: A subsequent proton transfer and loss of HBr leads to the formation of the stable, aromatic 2-aminobenzimidazole ring system.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

Appearance: Off-white to light brown solid.

-

Melting Point: Determination of a sharp melting point is a good indicator of purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the N-methyl group, the methoxy group, and the amino protons.

-

¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula (C₉H₁₁N₃O).

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching of the amino group, C-H stretching (aromatic and aliphatic), and C-O stretching of the methoxy group.

Conclusion

This guide presents a reliable and well-reasoned three-step synthesis for this compound. By starting with readily available materials and employing high-yielding, standard organic transformations, this protocol provides a clear pathway for researchers and drug development professionals to access this valuable heterocyclic building block. The detailed explanations for each step are intended to empower the user with a deeper understanding of the underlying chemical principles, ensuring a higher probability of success in the laboratory.

References

-

Benzimidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]

- CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride - Google Patents. (n.d.).

- CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents. (n.d.).

-

Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

-

Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

4-Methoxy-N-(4-nitrobenzyl)aniline - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

-

A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines - Thieme. (2016, March 1). Retrieved January 4, 2026, from [Link]

-

The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents - RSC Publishing. (2021, February 10). Retrieved January 4, 2026, from [Link]

-

Synthesis of N-methyl-o-phenylenediamine - PrepChem.com. (n.d.). Retrieved January 4, 2026, from [Link]

-

Reductive Amination - YouTube. (2023, March 16). Retrieved January 4, 2026, from [Link]

- CN110467538A - A kind of synthetic method of 2- methyl -4- methoxy diphenylamine - Google Patents. (n.d.).

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]

-

4-Methoxy-o-phenylenediamine | C7H10N2O | CID 153404 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

Review On Synthesis Of Benzimidazole From O- phenyldiamine - ijariie. (n.d.). Retrieved January 4, 2026, from [Link]

-

Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (2024, July 5). Retrieved January 4, 2026, from [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

Spectroscopic Blueprint of a Key Heterocycle: An In-Depth Technical Guide to the NMR and IR Spectral Data of 2-Amino-5-methoxy-1-methylbenzimidazole

For Immediate Release

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the compound 2-Amino-5-methoxy-1-methylbenzimidazole. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive spectroscopic blueprint of this important benzimidazole derivative, facilitating its identification, characterization, and application in research and development.

Introduction: The Significance of this compound

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties, have made them a focal point of medicinal chemistry. This compound, with its specific substitution pattern, represents a key scaffold for the development of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for unambiguous structure elucidation, quality control, and the rational design of new derivatives. This guide provides a detailed interpretation of its IR, ¹H NMR, and ¹³C NMR spectra, based on predictive models and analysis of analogous structures.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent bonds.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of the primary amine |

| ~3100-3000 | Weak to Medium | Aromatic C-H stretching |

| ~2950-2850 | Weak to Medium | Aliphatic C-H stretching (N-CH₃ and O-CH₃) |

| ~1640 | Strong | N-H bending (scissoring) of the primary amine |

| ~1620, ~1580 | Medium | C=N and C=C stretching of the benzimidazole ring |

| ~1480 | Medium | Aromatic C=C stretching |

| ~1240 | Strong | Asymmetric C-O-C stretching of the methoxy group |

| ~1030 | Medium | Symmetric C-O-C stretching of the methoxy group |

| ~820 | Strong | C-H out-of-plane bending (indicative of 1,2,4-trisubstitution) |

Interpretation:

The presence of a primary amino group is strongly indicated by the characteristic doublet in the N-H stretching region and the N-H bending vibration around 1640 cm⁻¹[1][2]. The aromatic nature of the benzimidazole core is confirmed by the C-H and C=C stretching bands. The strong absorptions corresponding to the C-O-C stretching of the methoxy group are also prominent features of the spectrum[3]. The out-of-plane C-H bending vibration is a useful diagnostic for the substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following sections outline the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | H-7 |

| ~6.80 | d | 1H | H-4 |

| ~6.70 | dd | 1H | H-6 |

| ~4.50 | br s | 2H | -NH₂ |

| ~3.80 | s | 3H | -OCH₃ |

| ~3.60 | s | 3H | N-CH₃ |

Interpretation:

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The downfield shift of H-7 is anticipated due to its proximity to the imidazole nitrogen. The protons of the methoxy and N-methyl groups are expected to appear as sharp singlets. The chemical shift of the amino protons can be broad and may vary with solvent and concentration[4].

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C-2 |

| ~155.0 | C-5 |

| ~143.0 | C-7a |

| ~135.0 | C-3a |

| ~112.0 | C-7 |

| ~110.0 | C-6 |

| ~95.0 | C-4 |

| ~56.0 | -OCH₃ |

| ~30.0 | N-CH₃ |

Interpretation:

The carbon spectrum will be characterized by nine distinct signals. The C-2 carbon, attached to two nitrogen atoms, is expected to be the most downfield signal in the heterocyclic part of the molecule. The C-5 carbon, bearing the electron-donating methoxy group, will also be significantly deshielded. The carbons of the methoxy and N-methyl groups will appear in the aliphatic region of the spectrum. The assignments are based on established chemical shift trends in substituted benzimidazoles.

Experimental Protocols

The following are generalized protocols for acquiring IR and NMR spectra. Instrument-specific parameters may need to be optimized.

Infrared (IR) Spectroscopy

-

Method: Attenuated Total Reflectance (ATR) or KBr pellet method.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

Sample Preparation (KBr): A small amount of the sample is ground with dry KBr and pressed into a thin pellet.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of the deuterated solvent.

-

¹H NMR Acquisition: Standard proton experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Standard carbon experiment (e.g., with proton decoupling) requiring a larger number of scans due to the low natural abundance of ¹³C.

Logical Framework for Spectral Analysis

The interpretation of the spectral data for this compound follows a systematic approach, integrating information from different spectroscopic techniques and theoretical predictions.

Figure 1. A workflow diagram illustrating the logical steps involved in the comprehensive spectral analysis of this compound.

Conclusion

The predicted IR, ¹H NMR, and ¹³C NMR spectral data presented in this guide provide a robust foundation for the characterization of this compound. By combining theoretical predictions with empirical data from analogous compounds, a detailed and reliable spectroscopic profile has been established. This information is critical for ensuring the identity and purity of this compound in research and development settings, thereby supporting its potential applications in medicinal chemistry and drug discovery.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

PubChem. (n.d.). 2-Amino-1-methylbenzimidazole. Retrieved from [Link]

-

García, M. Á., Claramunt, R. M., López, C., Alkorta, I., & Elguero, J. (2021). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]

-

Nieto, C. I., Cabildo, P., García, M. Á., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1619–1631. [Link]

-

PubChem. (n.d.). 5-methoxy-1H-benzimidazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 9(1), 1-33. [Link]

-

PubChem. (n.d.). 2-Aminobenzimidazole. Retrieved from [Link]

-

Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 423. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of p-methoxy cinnamaldehyde (a), 2-aminobenzimidazole (b).... Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy: Amines. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). c7dt02584j1.pdf. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]

-

Claramunt, R. M., López, C., Alkorta, I., & Elguero, J. (2009). 13C and 15N NMR spectra of aminobenzimidazoles in solution and in the solid state. Magnetic Resonance in Chemistry, 47(2), 100–104. [Link]

-

Nieto, C. I., Cabildo, P., García, M. Á., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1619–1631. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. (continued). Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxy-2-aminobenzimidazole. Retrieved from [Link]

-

GSRS. (n.d.). 5-METHOXY-2-AMINOBENZIMIDAZOLE. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra for 2-methylbenzimidazole (a) and 2-methylbenzimidazole dithiocarbamate-Pb(II) complex (b). Retrieved from [Link]

Sources

physical and chemical properties of 2-Amino-5-methoxy-1-methylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-Amino-5-methoxy-1-methylbenzimidazole, a heterocyclic compound of interest in medicinal chemistry. This document is intended to serve as a technical resource, offering detailed data and experimental insights to support research and development efforts.

Molecular and Physicochemical Profile

This compound, with the CAS Number 1805-02-3, is a substituted benzimidazole derivative. The benzimidazole scaffold is a prominent feature in many pharmacologically active molecules, making its derivatives, such as this one, promising candidates for drug discovery programs.[1][2]

Structural and Basic Information

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁N₃O | [3] |

| Molecular Weight | 177.20 g/mol | [3] |

| IUPAC Name | 5-methoxy-1-methyl-1H-benzimidazol-2-amine | [4] |

| Synonyms | 5-methoxy-1-methyl-benzimidazol-2-amine | [3] |

| CAS Number | 1805-02-3 | [3] |

| SMILES | CN1C2=CC=C(OC)C=C2N=C1N | [3] |

| InChI Key | BTSAWSKQHDFYIU-UHFFFAOYSA-N | [4] |

Predicted Physicochemical Data

| Property | Predicted Value | Source(s) |

| Melting Point | 222-222.5 °C (decomposes) | [5] |

| Boiling Point | 372.7 ± 34.0 °C | [5] |

| Density | 1.28 ± 0.1 g/cm³ | [5] |

| Flash Point | 179.2 °C | [5] |

| pKa | 10.59 ± 0.10 (for a related compound) | [6] |

| LogP | 1.1641 | [3] |

| Topological Polar Surface Area (TPSA) | 53.07 Ų | [3] |

Note on Data: The melting point is predicted with decomposition and was determined in a solution of ethanol and benzene.[5] The pKa value is for the related compound 2-amino-5-benzoyl-benzimidazole and serves as an estimate.[6]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the methoxy protons, and the amino protons. The aromatic protons will likely appear as a set of doublets and a singlet, characteristic of a 1,2,4-trisubstituted benzene ring. The N-methyl and methoxy protons will each present as sharp singlets. The amino protons may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing nature of the imidazole ring. Aromatic carbons will resonate in the range of 100-150 ppm, while the N-methyl and methoxy carbons will appear at higher field (lower ppm values).[7]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (amino group) | 3400-3300 |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aliphatic) | 3000-2850 |

| C=N stretching (imidazole ring) | 1630-1575 |

| N-H bending (amino group) | 1650-1580 |

| C-O stretching (methoxy group) | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

The presence of a primary amino group can be confirmed by the scissoring mode observed around 1618 and 1536 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be expected at m/z 177. The fragmentation pattern of benzimidazoles often involves the sequential loss of hydrogen cyanide (HCN).[9][10]

Synthesis and Reactivity

Synthetic Approach

The synthesis of 2-aminobenzimidazole derivatives can be achieved through several established methods. A common and effective route involves the cyclization of a substituted o-phenylenediamine with a cyanogen halide or a similar reagent.

A plausible synthetic workflow for this compound is outlined below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: General Synthesis of 2-Aminobenzimidazoles

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

-

Reduction of the Nitro Group: The starting material, N-Methyl-4-methoxy-2-nitroaniline, is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, for instance, hydrogen gas with a palladium on carbon catalyst or stannous chloride (SnCl₂) in hydrochloric acid, is added. The reaction is typically stirred at room temperature or with gentle heating until the reduction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of the Diamine: After the reaction is complete, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The resulting crude N¹-Methyl-4-methoxybenzene-1,2-diamine is then purified, often by column chromatography.

-

Cyclization Reaction: The purified diamine is dissolved in a suitable solvent, such as ethanol or methanol. Cyanogen bromide (CNBr) is added portion-wise at a controlled temperature, often at 0°C to room temperature. The reaction mixture is stirred for several hours until completion.

-

Final Product Isolation and Purification: The reaction is quenched, typically with a basic solution to neutralize any acid formed. The product is then extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude this compound. Final purification is achieved through recrystallization or column chromatography.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the exocyclic amino group and the imidazole ring nitrogens.

-

N-Alkylation and N-Arylation: The amino group can undergo reactions with various electrophiles, such as alkyl halides and aryl halides, to yield substituted derivatives.[11]

-

Acylation: Reaction with acyl chlorides or anhydrides can lead to the formation of the corresponding amides.

-

Reactions with Carbonyl Compounds: The amino group can react with aldehydes and ketones to form Schiff bases.

The benzimidazole ring itself is generally stable to oxidation.

Caption: Key reactions of the 2-amino group in this compound.

Applications in Drug Development

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as drugs for a wide range of therapeutic areas.[2][12] The 2-aminobenzimidazole core, in particular, is a common structural motif in biologically active molecules.[11]

Derivatives of 2-aminobenzimidazole have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer: Certain derivatives have shown potential as anticancer agents.[13]

-

Antimicrobial: The benzimidazole core is present in many antimicrobial drugs.

-

Antiviral: Some derivatives have exhibited antiviral properties.

-

Antihypertensive: Benzimidazole-containing compounds are used as antihypertensive agents.

-

Anti-inflammatory and Analgesic: These activities have also been reported for this class of compounds.[1]

The specific biological activities of this compound are not extensively documented in publicly available literature. However, its structural similarity to other pharmacologically active benzimidazoles suggests its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to explore its full pharmacological profile.

Safety and Handling

Conclusion

This compound is a substituted benzimidazole with potential applications in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its known and predicted physical and chemical properties, spectroscopic characteristics, synthetic approaches, and potential reactivity. While further experimental validation of some of the predicted data is required, this document serves as a valuable technical resource for researchers and scientists working with this compound and its derivatives. The versatile benzimidazole scaffold continues to be a fertile ground for the development of novel therapeutics, and compounds like this compound represent promising starting points for such endeavors.

References

-

Electronic Supplementary Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(65), 34563-34571.

-

Electronic Supplementary Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Rajasekhar, S., Maiti, B., Balamurali, M. M., & Chanda, K. (2017). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Current Organic Synthesis, 14(1), 40-60.

- Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (2024). Journal of Drug Delivery and Therapeutics, 14(7), 1-10.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Retrieved from [Link]

- Peršuri, A., Stepanić, V., Cipro, I. V., Sedić, M., Kraljević Pavelić, S., & Raić-Malić, S. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2187.

- Yadav, G., Singh, I., & Singh, J. (2021). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 21(1), 4-23.

- Bairagi, S. H., & Bade, R. S. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives.

- Motghare, A., & Katolkar, P. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 1-13.

- Elguero, J., Jagerovic, N., & Goya, P. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 597-604.

-

PubChem. (n.d.). 5-Methylbenzimidazole. Retrieved from [Link]

- Padilla-Martínez, I. I., Cruz, A., García-Báez, E. V., Rosales-Hernández, M. C., & Mendieta Wejebe, J. E. (2021).

-

Sudha, S., Karabacak, M., Kurt, M., & Sundaraganesan, G. N. (2011). Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. ResearchGate. Retrieved from [Link]

- Jebur, I. K., & Ismail, S. M. (2019). Synthesis, characterazition of some 2-mercapto-5-methoxy-1H-benzimidazole and test with some plant pathogenic fungi. Journal of Physics: Conference Series, 1294, 052046.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 5-methoxy-1H-benzimidazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxy-2-aminobenzimidazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-benzoyl-1-methylbenzimidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). Retrieved from [Link]

- Hida, M., Kawakami, H., & Ito, S. (1995). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of the Serbian Chemical Society, 60(1), 37-41.

-

ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

- Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. (2005). Indian Journal of Chemistry - Section B, 44B(11), 2358-2361.

-

Kemistry. (2021, June 20). Chapter 2.9: Analysis of a Spectrum | Introduction to Spectroscopy by Pavia, Lampman, Kriz, Vyvyan [Video]. YouTube. Retrieved from [Link]

- Al-Ostath, A. I., Al-Wabli, R. I., Al-Ghamdi, A. A., & El-Emam, A. A. (2022). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. Chemical Review and Letters, 5(1), 1-11.

- Vasil'eva, L. S., & Smirnova, G. V. (2004). Method for preparing 5-methoxy-2-mercaptobenz.

-

ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Retrieved from [Link]

-

ResearchGate. (n.d.). 1D AND 2D NMR STUDIES OF 2–(2–(BENZYLOXY)–3–METHOXYPHENYL)–1H–BENZIMIDAZOLE. Retrieved from [Link]

Sources

- 1. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 1805-02-3 [sigmaaldrich.cn]

- 5. echemi.com [echemi.com]

- 6. 2-AMINO-5-BENZOYL-BENZIMIDAZOLE CAS#: 52329-60-9 [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. researchgate.net [researchgate.net]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-5-methoxy-1-methylbenzimidazole CAS number and molecular structure

Abstract: This technical guide provides a comprehensive overview of 2-Amino-5-methoxy-1-methylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core identification, molecular structure, physicochemical properties, plausible synthetic routes, and its role as a key structural motif in pharmacologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering field-proven insights and detailed methodologies.

Compound Identification and Molecular Structure

This compound is a substituted benzimidazole, a class of compounds recognized for its prevalence in biologically active molecules.[1][2][] The unique arrangement of its functional groups—an amine at the 2-position, a methoxy group at the 5-position, and a methyl group on one of the imidazole nitrogens—dictates its chemical reactivity and potential biological interactions.

Core Identification

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 1805-02-3 | [4][5] |

| Molecular Formula | C₉H₁₁N₃O | [4] |

| Molecular Weight | 177.20 g/mol | [4] |

| Synonyms | 5-methoxy-1-methyl-benzimidazol-2-amine | [4] |

Molecular Structure

The structural formula provides a clear representation of the atomic arrangement and bonding.

Caption: Proposed one-pot synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on established chemical principles for this compound class.

-

Thiourea Formation:

-

To a solution of 4-methoxy-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol, add methyl isothiocyanate (1.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

-

Causality: The primary amino groups of the phenylenediamine are potent nucleophiles that readily attack the electrophilic carbon of the isothiocyanate, making this a highly efficient and often spontaneous reaction at room temperature. [6]

-

-

Cyclodesulfurization:

-

To the reaction mixture containing the thiourea intermediate, add a cyclodesulfurizing agent. Alkyl halides have been proven effective for this transformation. [7]Add methyl iodide (2.0 eq).

-

Reflux the mixture for 6-8 hours. Monitor the formation of the product by TLC.

-

Causality: The alkyl halide activates the sulfur atom, making it a good leaving group. The second amino group of the phenylenediamine backbone can then perform an intramolecular nucleophilic attack on the central carbon of the thiourea moiety, leading to ring closure and elimination of the sulfur-containing byproduct. [7]

-

-

Work-up and Purification:

-

After cooling, the reaction mixture can be concentrated under reduced pressure.

-

The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any acid byproducts, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the final this compound.

-

Applications and Research Significance

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs. []Derivatives of 2-aminobenzimidazole, in particular, have demonstrated a vast range of pharmacological activities. [1][2][8]

Role in Drug Discovery

-

Anticancer Activity: Many benzimidazole derivatives function as inhibitors of key signaling proteins, such as tyrosine kinases, which are often overactive in cancer cells. The structural similarity of the benzimidazole core to natural purines allows it to compete for binding sites on enzymes and receptors involved in cell proliferation. [][9]* Antimicrobial and Anthelmintic Agents: The ability of benzimidazoles to interfere with microbial and parasitic metabolic pathways has led to their development as anti-infective and anthelmintic drugs. [8][10]* Proton Pump Inhibitors (PPIs): While the target compound is not a PPI itself, closely related structures like 2-mercapto-5-methoxybenzimidazole are crucial intermediates in the synthesis of blockbuster drugs like omeprazole. [11]This highlights the utility of the 5-methoxybenzimidazole core in constructing complex pharmaceutical agents.

Caption: Benzimidazole derivatives as potential Receptor Tyrosine Kinase inhibitors.

Safety and Handling

No specific safety data sheet (SDS) is available for CAS 1805-02-3. However, based on data for structurally related aminobenzimidazoles, the compound should be handled with care. It is intended for research purposes only.

-

General Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light. [4]

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. Its defined structure and physicochemical properties, combined with the proven pharmacological relevance of the 2-aminobenzimidazole scaffold, make it an attractive target for synthesis and a valuable tool for developing novel therapeutic agents. The synthetic pathways extrapolated from related compounds provide a robust framework for its laboratory-scale production, enabling further investigation into its biological activities.

References

-

CORE. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from [Link]

-

Grisanti, M., et al. (1996). Syntheses and pharmacological properties of new 2-aminobenzimidazole derivatives. Boll Chim Farm, 135(1), 18-23. Retrieved from [Link]

-

Grisanti, M., et al. (1994). Synthesis, antilipidemic and platelet antiaggregatory activity of 2-aminobenzimidazole amide derivatives. Farmaco, 49(5), 359-63. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N‐substituted 2‐aminobenzimidazoles. Retrieved from [Link]

-

Nawrocka, W., et al. (2004). Synthesis and antiproliferative activity in vitro of 2-aminobenzimidazole derivatives. Farmaco, 59(2), 83-91. Retrieved from [Link]

-

Mohsen, A., et al. (1975). Novel synthesis of 2-substituted aminobenzimidazoles from thiourea derivatives. Pharmazie, 30(2), 83-4. Retrieved from [Link]

-

National Institutes of Health. (2025). A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. Nature Communications. Retrieved from [Link]

-

ACS Publications. (2023). Synthesis of Substituted of Benzoi[10][12]midazo[1,2-a]pyrimidines through (3 + 2+1) Cyclization of 2-Aminobenzimidazole, Acetophenone, and N,N-Dimethylformamide as One-Carbon Synthon. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-methoxybenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-benzoyl-1-methylbenzimidazole. Retrieved from [Link]

-

Sheetal Chemicals. (n.d.). 2-Mercapto-5-Methoxy-Benzimidazole-4. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxy-2-aminobenzimidazole. Retrieved from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel synthesis of 2-substituted aminobenzimidazoles from thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Syntheses and pharmacological properties of new 2-aminobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antiproliferative activity in vitro of 2-aminobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, antilipidemic and platelet antiaggregatory activity of 2-aminobenzimidazole amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sheetalchemicals.com [sheetalchemicals.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of 2-Amino-5-methoxy-1-methylbenzimidazole

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a cornerstone in the field of medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows for facile interaction with a myriad of biological targets, rendering benzimidazole derivatives pharmacologically diverse.[1] This versatile scaffold is the foundation for a wide array of approved drugs, including proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and anticancer agents.[1] The continuous exploration of novel benzimidazole derivatives is a testament to its enduring significance in the quest for new therapeutic agents. This guide provides a detailed technical overview of a specific, yet important, derivative: 2-Amino-5-methoxy-1-methylbenzimidazole.

The Elusive Discovery of this compound: A Reconstruction of its Scientific Origins

While a singular, seminal publication detailing the initial discovery of this compound (CAS No. 1805-02-3) remains elusive in the annals of chemical literature, its synthesis and historical context can be reconstructed with a high degree of scientific confidence. The emergence of this compound is intrinsically linked to the broader exploration of 2-aminobenzimidazole derivatives, a class of compounds that garnered significant interest for their therapeutic potential.[3][4]

The foundational chemistry for the synthesis of 2-aminobenzimidazoles was laid in the late 19th and early 20th centuries.[5] Early methods, such as the reaction of ortho-phenylenediamines with cyanogen bromide or cyanamide, provided the fundamental blueprint for accessing this critical pharmacophore.[3] It is highly probable that this compound was first synthesized as part of a larger library of compounds during structure-activity relationship (SAR) studies aimed at identifying novel bioactive agents.

A Plausible Synthetic Pathway: From Precursors to the Final Compound

The synthesis of this compound can be logically approached through a multi-step process, commencing with readily available starting materials. The following proposed pathway is grounded in well-established synthetic methodologies for analogous benzimidazole derivatives.

Step 1: Synthesis of the Key Intermediate, 4-methoxy-N1-methylbenzene-1,2-diamine

The synthesis of the crucial o-phenylenediamine intermediate, 4-methoxy-N1-methylbenzene-1,2-diamine, is a critical first step. A plausible route involves the monoalkylation and subsequent reduction of a commercially available nitroaniline.

Experimental Protocol: Synthesis of 4-methoxy-N-methyl-2-nitroaniline

A detailed protocol for a similar synthesis is described in the literature.[6] Monoalkylation of 4-methoxy-2-nitroaniline with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in a solvent like dimethylformamide (DMF) would yield 4-methoxy-N-methyl-2-nitroaniline.

Experimental Protocol: Reduction to 4-methoxy-N1-methylbenzene-1,2-diamine

The subsequent reduction of the nitro group is a standard transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent such as methanol or ethanol is a common and efficient method for this conversion.[6]

Step 2: Cyclization to form the Benzimidazole Core

With the o-phenylenediamine in hand, the next pivotal step is the cyclization to form the 2-aminobenzimidazole ring system. The reaction with cyanogen bromide is a historically significant and direct method for this transformation.[3]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: An aqueous suspension of equimolar amounts of 4-methoxy-N1-methylbenzene-1,2-diamine and cyanogen bromide is prepared in a suitable reaction vessel.

-

Reaction Execution: The mixture is stirred at room temperature. The progress of the reaction can be monitored by the precipitation of the hydrobromide salt of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized with a base, such as aqueous ammonia, to yield the free base of this compound. The crude product can then be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the final product.

The following diagram illustrates the plausible synthetic workflow:

Caption: Plausible synthetic workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1805-02-3 |

| Molecular Formula | C₉H₁₁N₃O |

| Molecular Weight | 177.21 g/mol |

| Appearance | Solid (form may vary) |

| SMILES | CN1C2=C(C=C(C=C2)OC)N=C1N |

Historical and Modern Perspectives on Biological Activity

While specific early biological studies on this compound are not extensively documented, the broader class of 2-aminobenzimidazoles has been a fertile ground for drug discovery.[4] The primary historical significance of this class of compounds lies in their potent anthelmintic activity.[3] More recently, research has expanded to investigate their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][7]

The structural features of this compound—specifically the 2-amino group, the 5-methoxy substituent, and the 1-methyl group—would have been of significant interest in early SAR studies. Each of these functional groups can influence the compound's solubility, electronic properties, and ability to interact with biological targets. It is highly probable that this compound was evaluated in a variety of biological assays, contributing to the broader understanding of the SAR of the 2-aminobenzimidazole scaffold.

Modern drug discovery efforts continue to explore the potential of substituted 2-aminobenzimidazoles. For instance, recent studies have investigated derivatives of this class as potential agents against leishmaniasis, highlighting the ongoing relevance of this chemical scaffold.[8]

Conclusion

While the precise moment of its discovery may be lost to the annals of routine synthetic exploration, the scientific narrative of this compound is one deeply embedded in the rich history of medicinal chemistry. Its plausible synthesis from readily available precursors, utilizing well-established chemical transformations, underscores the logical progression of drug discovery. As a member of the esteemed benzimidazole family, this compound and its derivatives will likely continue to be of interest to researchers developing the next generation of therapeutic agents. This guide has provided a comprehensive, albeit reconstructed, history and a robust technical framework for the synthesis and understanding of this important molecule.

References

-

Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. Available at: [Link].

-

Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Available at: [Link].

-

Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics. Available at: [Link].

-

Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics. Available at: [Link].

-

Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. ResearchGate. Available at: [Link].

-

SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE. Available at: [Link].

- Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives. Google Patents.

-

Synthesis of 2-aminobenzimidazoles Reagents and conditions: a) alkylamine, K2CO3, KF, DMF, 0°C—r.t. ResearchGate. Available at: [Link].

-

Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SciSpace. Available at: [Link].

-

Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. PMC. Available at: [Link].

-

2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. NIH. Available at: [Link].

- An improved process for manufacture of substituted benzimidazoles. Google Patents.

-

Selective Formation of 2-Amino-Iminoaldehyds: Synthesis of News Molecules of Benzimidazoles. TSI Journals. Available at: [Link].

-

Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. Available at: [Link].

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. NIH. Available at: [Link].

-

Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. MDPI. Available at: [Link].

-

Process for making benzimidazoles. European Patent Office. Available at: [Link].

-

Process for preparing 2-(4-aminophenyl)-5-amino-benzimidazole and substituted derivatives. Justia Patents. Available at: [Link].

- Method for preparing 5-methoxy-2-mercaptobenz. Google Patents.

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH. Available at: [Link].

-

N -((1-methyl-5-(3-(piperidin-1-yl)propoxy). Available at: [Link].

- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents.

-

Benzimidazole and Their Derivatives. Encyclopedia.pub. Available at: [Link].

-

4-methylbenzene-1,2-diamine? ResearchGate. Available at: [Link].

- Chemical Screening, Initial Evaluations of Substantial Risk Notices, Section 8(e).

-

332048 PDFs | Review articles in CYCLIZATION. ResearchGate. Available at: [Link].

Sources

- 1. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. benchchem.com [benchchem.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. jddtonline.info [jddtonline.info]

- 6. digital.csic.es [digital.csic.es]

- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 8. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Guide to the Biological Activities of 2-Amino-5-methoxy-1-methylbenzimidazole: An Experimental Framework for Drug Discovery Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive, predictive overview of the potential biological activities of a specific, yet underexplored derivative: 2-Amino-5-methoxy-1-methylbenzimidazole. While direct experimental data for this compound is scarce, a robust analysis of structure-activity relationships (SAR) within the broader benzimidazole class allows for the formulation of strong hypotheses regarding its anticancer and antimicrobial potential. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating a research program to investigate this promising molecule. We will delve into the rationale behind its potential efficacy, propose detailed experimental protocols for its evaluation, and visualize the underlying scientific principles.

Introduction: The Benzimidazole Scaffold - A Privileged Motif in Drug Discovery

Benzimidazole, a bicyclic aromatic heterocycle, is isosteric to endogenous purines, allowing it to interact with a wide array of biological targets.[3] This structural mimicry is a key reason for the diverse pharmacological activities observed in its derivatives, which include anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.[1][4] The versatility of the benzimidazole nucleus is further enhanced by the ease with which it can be substituted at various positions, notably N-1, C-2, and C-5/C-6, allowing for the fine-tuning of its biological and physicochemical properties.[4]

The subject of this guide, this compound, possesses a unique combination of substituents that suggests a high potential for biological activity:

-

The 2-Amino Group: The presence of an amino group at the C-2 position is a common feature in many biologically active benzimidazoles, contributing to their ability to form key hydrogen bonds with target proteins.[1]

-

The 5-Methoxy Group: Substitution at the C-5 position with a methoxy group has been shown to modulate the anticancer and antimicrobial potency of benzimidazole derivatives.[4]

-

The N-1 Methyl Group: N-alkylation prevents tautomerization and can influence the molecule's lipophilicity and interaction with biological targets.

This guide will explore the predictive biological activities of this molecule, with a primary focus on its potential as an anticancer and antimicrobial agent, grounded in the established SAR of related compounds.

Predicted Biological Activity I: Anticancer Potential

The benzimidazole scaffold is a recurring motif in a number of approved and investigational anticancer drugs.[5] The anticancer effects of benzimidazole derivatives are often attributed to their ability to interfere with critical cellular processes in cancer cells, such as cell division, signaling pathways, and apoptosis.[6]

Predicted Mechanism of Action: Disruption of Microtubule Dynamics and Kinase Inhibition

Based on the activities of structurally similar compounds, this compound is predicted to exert its anticancer effects through one or more of the following mechanisms:

-

Microtubule Destabilization: Many 2-substituted benzimidazoles are known to bind to the colchicine-binding site of β-tubulin, inhibiting microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 2-amino group can be crucial for this interaction.

-

Kinase Inhibition: The purine-like structure of benzimidazoles makes them ideal candidates for ATP-competitive inhibitors of various protein kinases that are often dysregulated in cancer, such as receptor tyrosine kinases (RTKs).[3] The specific substitution pattern on the benzimidazole ring will determine the kinase selectivity profile.

Caption: Predicted anticancer mechanisms of action.

Proposed Experimental Workflow for Anticancer Activity Screening

To empirically validate the predicted anticancer activity, a tiered screening approach is recommended.

Tier 1: In Vitro Cytotoxicity Assessment

This initial phase aims to determine the compound's general toxicity against a panel of cancer cell lines.

-

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or acidic isopropanol).

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.

-

Tier 2: Mechanistic Assays

If significant cytotoxicity is observed, the following assays can elucidate the mechanism of action.

-

Cell Cycle Analysis by Flow Cytometry: To determine if the compound induces cell cycle arrest, treat cells with the compound at its IC50 concentration for 24 hours, stain with propidium iodide, and analyze by flow cytometry.

-

Apoptosis Assay: To confirm the induction of apoptosis, use an Annexin V-FITC/Propidium Iodide staining kit and analyze by flow cytometry.

-

Tubulin Polymerization Assay: A cell-free assay to directly measure the effect of the compound on tubulin polymerization in vitro.

-

Kinase Inhibition Profiling: Screen the compound against a panel of cancer-related kinases to identify potential molecular targets.

Table 1: Hypothetical IC50 Values for this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Predicted IC50 (µM) |

| MCF-7 | Breast | 5 - 15 |

| A549 | Lung | 10 - 25 |

| HCT116 | Colon | 8 - 20 |

| HEK293 | Non-cancerous | > 50 |

Predicted Biological Activity II: Antimicrobial Potential

Benzimidazole derivatives are well-established as potent antimicrobial agents.[7] Their mechanism of action in microorganisms often involves the inhibition of essential cellular processes.

Predicted Mechanism of Action: Inhibition of Essential Bacterial Enzymes and Biofilm Formation

The structural features of this compound suggest potential activity against a range of bacteria, particularly Gram-positive strains.

-

Enzyme Inhibition: Benzimidazoles can inhibit key bacterial enzymes involved in processes such as DNA replication and cell wall synthesis.

-

Biofilm Disruption: Some benzimidazole derivatives have been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.

Caption: Predicted antimicrobial mechanisms of action.

Proposed Experimental Workflow for Antimicrobial Activity Screening

A systematic approach is necessary to determine the antimicrobial spectrum and potency of the compound.

-

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth media.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal or bacteriostatic, subculture the contents of wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

-

Protocol: Crystal Violet Assay for Biofilm Inhibition

-

Biofilm Formation: Grow bacteria in 96-well plates in the presence of sub-MIC concentrations of the compound.

-

Washing: After incubation, wash the wells to remove planktonic bacteria.

-

Staining: Stain the adherent biofilm with crystal violet.

-

Solubilization: Solubilize the stain and measure the absorbance to quantify biofilm formation.

-

Table 2: Hypothetical MIC Values for this compound Against Various Bacterial Strains

| Bacterial Strain | Gram Stain | Predicted MIC (µg/mL) |

| Staphylococcus aureus | Positive | 8 - 32 |

| Bacillus subtilis | Positive | 4 - 16 |

| Escherichia coli | Negative | > 64 |

| Pseudomonas aeruginosa | Negative | > 64 |

Synthesis and Characterization

While this guide focuses on the biological activities, a reproducible synthesis is paramount for any research program. The synthesis of this compound can be approached through established methods for benzimidazole synthesis. A plausible synthetic route is outlined below.

Caption: Plausible synthetic pathway.

Characterization of the final product should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its identity and purity.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, molecule within the esteemed benzimidazole class. Based on a thorough analysis of structure-activity relationships, there is a strong scientific rationale to predict that this compound will exhibit significant anticancer and antimicrobial activities. This guide provides a comprehensive experimental framework to systematically investigate these predictions. The proposed workflows, from initial in vitro screening to mechanistic studies, are designed to efficiently evaluate the therapeutic potential of this compound. Successful validation of these predicted activities would position this compound as a valuable lead compound for further optimization and preclinical development.

References

- Bano, S., Nadeem, H., Zulfiqar, I., Shahzadi, T., Anwar, T., Bukhari, A., & Masaud, S. M. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Future Journal of Pharmaceutical Sciences, 10(1), 1-14.

-

The structure-activity relationship of antibacterial 1,2-disubstituted benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Structure activity relationship (SAR) of benzimidazole derivatives... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

- 2-Aminobenzothiazoles in anticancer drug design and discovery. (2020). RSC Advances, 10(54), 32425-32442.

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2163.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Molecules, 26(24), 7543.

- QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. (2011). International Journal of Molecular Sciences, 12(12), 8792-8805.

- An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024). Current Medicinal Chemistry, 31.

- Sener, E., Yalçin, I., Temiz, O., Oren, I., Akin, A., & Uçartürk, N. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99-103.

- In-Silico Design, Synthesis and Biological Evaluation of Some Noval Benzimidazole Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(1), 162-168.

-

Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

- Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (2020). RSC Advances, 10(54), 32425-32442.

- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2020). Molecules, 25(19), 4549.

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2023).

- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024). Molecules, 29(8), 1869.

- (PDF) Design, Synthesis and Biological Evaluation of Novel 1, 2, 5-Substituted Benzimidazole Derivatives as Gastroprotective Anti-inflammatory and Analgesic Agents. (2015). Medicinal Chemistry, 5(2).

- Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner. (2014). Antimicrobial Agents and Chemotherapy, 58(7), 4081-4089.

- Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. (2024). Journal of the Turkish Chemical Society, Section A: Chemistry, 11(3), 637-650.

- Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. (2022). Chemical Review and Letters, 5(1), 1-10.

- Amino acid conjugates of 2-mercaptobenzimidazole provide better anti-inflammatory pharmacology and improved toxicity profile. (2020). Drug Development Research, 81(8), 1019-1032.

- Unlocking the Anticancer Potential of 2-Methylbenzimidazole Derivatives: A Compar

- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (2024). Future Journal of Pharmaceutical Sciences, 10(1), 1-14.

- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Advances, 15(1), 1-20.

- Full article: Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2151.

- Synthesis, density functional theory study and in vitro antimicrobial evaluation of new benzimidazole Mannich bases. (2020). Journal of Molecular Structure, 1212, 128108.

- Amino acid derivatives of 2-Mercaptobenzimidazoles suppress cytokines at the site of inflammation and block gastric H + /K + ATPase. (2024).

- Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. (2022). RSC Advances, 12(45), 29569-29584.

- Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. (2019). Molecules, 24(20), 3691.

-

Different targets of benzimidazole as anticancer agents. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-Amino-5-methoxy-1-methylbenzimidazole

Preamble: Charting a Course into the Benzimidazole Frontier

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Within this vast chemical landscape, 2-Amino-5-methoxy-1-methylbenzimidazole (CAS: 1805-02-3) emerges as a molecule of significant interest, yet its precise mechanism of action remains largely uncharted territory.[5][6] This technical guide, intended for researchers, scientists, and drug development professionals, eschews a conventional template. Instead, it embarks on a logical exploration, postulating a plausible mechanism of action for this compound based on the rich tapestry of data available for the broader benzimidazole class. We will then delineate a rigorous, multi-tiered experimental workflow to systematically investigate and validate this hypothesis, thereby providing a comprehensive roadmap for its exploration.

Our central hypothesis is that This compound functions as a modulator of a critical cellular signaling pathway, likely a receptor tyrosine kinase (RTK) pathway, which is frequently dysregulated in proliferative diseases such as cancer. This proposition is grounded in the established precedent of numerous benzimidazole derivatives acting as kinase inhibitors.[4] The following sections will provide the scientific rationale and a detailed experimental framework to interrogate this hypothesis.

I. The Scientific Imperative: Why Investigate this compound?